

Total Synthesis of Aflavazole: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aflavazole	
Cat. No.:	B161664	Get Quote

Application Note

Aflavazole is a structurally complex indole diterpenoid natural product with known anti-insectan properties. Its intricate polycyclic architecture has made it a challenging target for synthetic chemists. This document provides a detailed experimental protocol for the total synthesis of **Aflavazole**, based on the first successful route developed by Li and coworkers.[1][2] The synthesis employs a strategic Ali3-promoted alkyne Prins cyclization to construct a key portion of the molecular framework, followed by an electrocyclization—aromatization sequence to complete the carbazole core.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products and their analogs.

Data Presentation Summary of Yields for Key Synthetic Steps



Step	Reaction	Starting Material	Product	Yield (%)
1	All3-promoted Alkyne Prins Cyclization	Alkyne Intermediate	Tetracyclic Core	51%
2	Stille-Migita Coupling	Tetracyclic Core	Arylated Intermediate	85%
3	Julia-Kocienski Olefination	Arylated Intermediate	Triene Precursor	92%
4	Electrocyclization and Aromatization	Triene Precursor	Carbazole Intermediate	82% (over 2 steps)
5	Reductive Cleavage of Benzyl Ether	Carbazole Intermediate	Penultimate Intermediate	76%
6	Desulfonation	Penultimate Intermediate	Aflavazole	88%

Spectroscopic Data for Aflavazole



Туре	Data
¹H NMR (400 MHz, CDCl₃)	δ 8.04 (s, 1H), 7.61 (s, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.28 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 6.98 (t, J = 7.6 Hz, 1H), 3.54 (s, 3H), 3.21 (m, 1H), 2.89 (dd, J = 14.0, 4.0 Hz, 1H), 2.65 (m, 1H), 2.40-2.20 (m, 4H), 1.85 (m, 1H), 1.65 (s, 3H), 1.50 (s, 3H), 1.25 (s, 3H), 0.95 (d, J = 6.8 Hz, 3H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 140.2, 138.9, 136.4, 132.1, 128.7, 125.4, 122.9, 120.8, 119.5, 110.9, 110.2, 78.5, 55.4, 48.2, 45.1, 42.7, 38.9, 35.4, 33.1, 29.8, 28.7, 25.4, 22.1, 18.9, 16.5
High-Resolution Mass Spectrometry (HRMS)	Calculated for C ₂₇ H ₃₁ NO: [M+H] ⁺ 386.2484; Found: 386.2482
Optical Rotation	[α]D ²⁵ -35.2 (c 0.1, CHCl ₃)

Experimental Protocols

Key Experiment 1: All₃-promoted Alkyne Prins Cyclization

This pivotal step constructs the tetracyclic core of **Aflavazole** through a carefully orchestrated cyclization cascade.

Procedure:

- To a solution of the alkyne precursor (1.0 equiv) in toluene (0.01 M) at -78 °C under an argon atmosphere, add a solution of aluminum iodide (AlI₃) (3.0 equiv) in toluene (0.1 M) dropwise over 10 minutes.
- Stir the reaction mixture at -78 °C for 1 hour.
- Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the tetracyclic product.

Key Experiment 2: Electrocyclization and Aromatization

This sequence transforms the triene precursor into the characteristic carbazole core of **Aflavazole**.

Procedure:

- Dissolve the triene intermediate (1.0 equiv) in toluene (0.01 M) in a sealed tube.
- Heat the solution at 90 °C for 12 hours to effect the 6π electrocyclization.
- Cool the reaction mixture to room temperature and add 2,3-dichloro-5,6-dicyano-1,4benzoquinone (DDQ) (1.2 equiv).
- Stir the mixture at room temperature for 1 hour to complete the aromatization.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash chromatography (silica gel, 10% ethyl acetate in hexanes) to yield the carbazole intermediate.

Mandatory Visualization

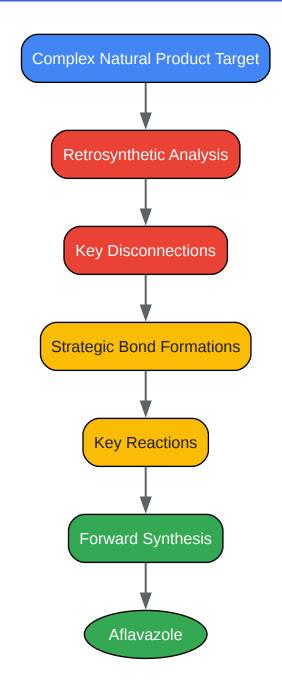




Click to download full resolution via product page

Caption: Workflow for the total synthesis of Aflavazole.





Click to download full resolution via product page

Caption: Logical approach to the total synthesis of **Aflavazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. Total Syntheses of Aflavazole and 14-Hydroxyaflavinine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Total Synthesis of Aflavazole: A Detailed Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161664#total-synthesis-of-aflavazole-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com